N-cyclooctyl-N'-(3,5-dimethylphenyl)urea
Description
N-cyclooctyl-N'-(3,5-dimethylphenyl)urea is a substituted urea derivative characterized by a cyclooctyl group attached to one urea nitrogen and a 3,5-dimethylphenyl group to the other. Ureas of this class are widely studied for their biological and physicochemical properties, particularly in agrochemical and pharmaceutical contexts. The 3,5-dimethylphenyl moiety is notable for its electron-donating methyl substituents, which influence lipophilicity and steric bulk, while the cyclooctyl group introduces conformational flexibility and enhanced hydrophobic interactions.
Properties
IUPAC Name |
1-cyclooctyl-3-(3,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-10-14(2)12-16(11-13)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEBKBHBMGFWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2CCCCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49828126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-N’-(3,5-dimethylphenyl)urea typically involves the reaction of cyclooctylamine with 3,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
Industrial production of N-cyclooctyl-N’-(3,5-dimethylphenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-N’-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Formation of substituted urea derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
N-cyclooctyl-N’-(3,5-dimethylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-N’-(3,5-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Compounds :
- N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Exhibits photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC50 ~10 µM). The 3,5-dimethylphenyl group enhances activity due to balanced lipophilicity and electron-donating effects.
- N-(3-chlorophenyl)-N'-(3,5-dimethylphenyl)urea (): Replaces the cyclooctyl group with a 3-chlorophenyl group. The chlorine atom’s electron-withdrawing nature may reduce PET inhibition compared to methyl substituents but could improve binding affinity in certain targets.
- N-[3,5-Bis(trifluoromethyl)phenyl]-N'-cyclohexylurea (): Features trifluoromethyl groups (strong electron-withdrawing) and a cyclohexyl group. The trifluoromethyl groups increase metabolic stability and polarity, contrasting with the methyl groups’ lipophilicity in the target compound.
Structural Insights :
Physicochemical and Crystallographic Properties
Crystal Structures :
- N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide (): Crystallizes with two molecules per asymmetric unit, stabilized by N–H⋯O and C–H⋯O hydrogen bonds. Similar hydrogen-bonding patterns are expected in N-cyclooctyl-N'-(3,5-dimethylphenyl)urea, influencing solubility and stability .
- 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide (): Exhibits infinite chains via N–H⋯O interactions. The 3,5-dimethylphenyl group’s symmetry facilitates orderly packing, a trait shared with the target urea .
Lipophilicity and Solubility :
- The 3,5-dimethylphenyl group increases logP (lipophilicity) compared to unsubstituted phenyl ureas, as seen in PET-inhibiting carboxamides ().
Herbicidal Ureas :
- Fluometuron (N-(3-trifluoromethylphenyl)-N',N'-dimethylurea, ): A commercial herbicide. The target compound’s 3,5-dimethylphenyl group may offer comparable PET inhibition but with reduced environmental persistence due to the absence of fluorine .
- Isoproturon (N-(4-isopropylphenyl)-N',N'-dimethylurea, ): Demonstrates that alkyl substituents on the phenyl ring modulate soil adsorption and degradation rates. The cyclooctyl group in the target compound may extend half-life in biological systems .
Antimicrobial and Anticancer Derivatives :
- N-[5-(4-Ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea (): Incorporates heterocyclic moieties for enhanced bioactivity. The target compound’s simpler structure may prioritize herbicidal over pharmaceutical applications .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
